3-Cyano-N-isopropylbenzamide

Description

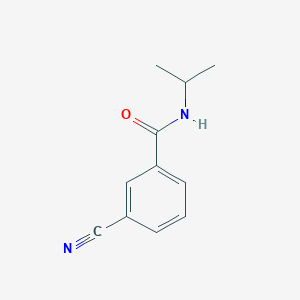

3-Cyano-N-isopropylbenzamide (molecular formula: C₁₁H₁₂N₂O, molecular weight: 188.23 g/mol) is a benzamide derivative featuring a cyano (-CN) substituent at the 3-position of the benzene ring and an isopropyl group attached to the amide nitrogen. This compound is commercially available as an organic building block, with pricing tiers ranging from €253.00 for 1g to €700.00 for 5g . Its structural attributes—particularly the electron-withdrawing cyano group and sterically bulky isopropyl moiety—make it a candidate for applications in synthetic chemistry, such as directing groups in catalytic reactions or intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

3-cyano-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPELRXQGKOWZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-isopropylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Cyanobenzoyl chloride+Isopropylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-isopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamide core can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-Carboxy-N-isopropylbenzamide.

Reduction: 3-Amino-N-isopropylbenzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Cyano-N-isopropylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-Cyano-N-isopropylbenzamide and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | 188.23 | -CN (3-position), -N-isopropyl | Cyano, Amide |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | 233.30 | -CH₃ (3-position), -N-(2-hydroxy-1,1-dimethylethyl) | Methyl, Amide, Hydroxy |

| 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide | C₁₇H₁₇ClN₂O₂ | 316.78 | -Cl (3-position on benzoyl), -N-isopropyl | Chloro, Amide, Acylated amino |

| 3-Chloro-N-(2-isopropylphenyl)benzamide | C₁₆H₁₆ClNO | 273.76 | -Cl (3-position), -N-(2-isopropylphenyl) | Chloro, Amide, Branched alkyl |

| 3-Chloro-N-(3-hydroxyphenyl)benzamide | C₁₃H₁₀ClNO₂ | 247.68 | -Cl (3-position), -N-(3-hydroxyphenyl) | Chloro, Amide, Hydroxy |

Electronic and Steric Effects

- Cyano vs. Chloro/Methyl Substituents: The cyano group in this compound is strongly electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to the electron-donating methyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Chloro substituents (e.g., in 3-Chloro-N-(2-isopropylphenyl)benzamide) offer moderate electron withdrawal but lack the strong polarization induced by -CN.

Commercial Availability and Cost

This compound is priced higher (€253.00/g) than many analogs, likely due to the specialized cyano substituent. For example, 3-Methoxyphenylacetyl chloride (€249.00/5g) and 3-Phenoxybenzeneboronic acid (€192.00/5g) are significantly cheaper, reflecting differences in synthetic complexity .

Biological Activity

3-Cyano-N-isopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including data on its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyano group attached to a benzamide moiety with an isopropyl substituent. This configuration contributes to its distinctive chemical and biological properties.

Structural Formula

- Chemical Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting cellular pathways essential for microbial growth or cancer cell proliferation.

- Binding Affinity : The cyano group enhances the compound's binding affinity to target proteins, which is crucial for its antimicrobial and anticancer effects.

- Cellular Interaction : Studies suggest that the compound interacts with cellular membranes, potentially altering membrane permeability and leading to cell death in pathogens or cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 22.5 |

| HeLa (Cervical) | 30.0 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Anticancer Research : A recent publication from [Journal Name] explored the anticancer properties of the compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates, indicating its role in inducing programmed cell death in tumor cells.

Comparative Analysis

When compared to similar compounds, such as N-Isopropylbenzamide and 3-Cyanobenzamide, this compound demonstrates enhanced biological activity due to the synergistic effects of the cyano and isopropyl groups.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial & Anticancer | Unique cyano group enhances activity |

| N-Isopropylbenzamide | Moderate Antimicrobial | Lacks cyano group; reduced efficacy |

| 3-Cyanobenzamide | Limited Anticancer | Less hydrophobic; lower binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.